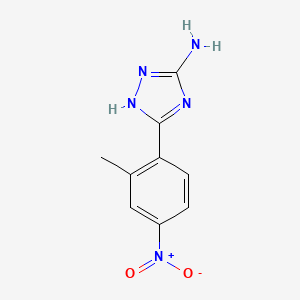![molecular formula C6H2BrClIN3 B13660363 5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyrazolo[4,3-b]pyridine core. It is a solid compound with significant applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 5-bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine. The iodination process can be carried out using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of multiple halogen atoms may enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrazolo[4,3-b]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique combination of halogens makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H2BrClIN3 |
|---|---|
Molekulargewicht |
358.36 g/mol |
IUPAC-Name |
5-bromo-7-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-2(8)4-5(10-3)6(9)12-11-4/h1H,(H,11,12) |
InChI-Schlüssel |
HXTITPWBXBMDOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NNC(=C2N=C1Br)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


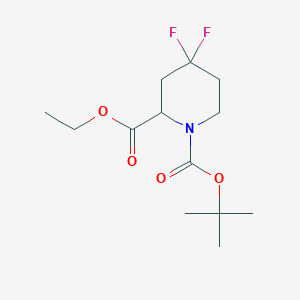
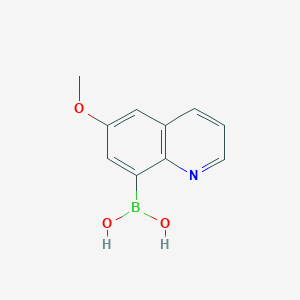
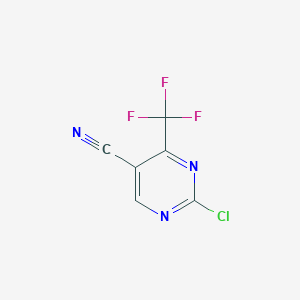
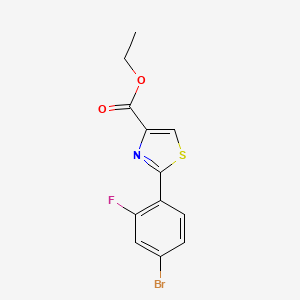
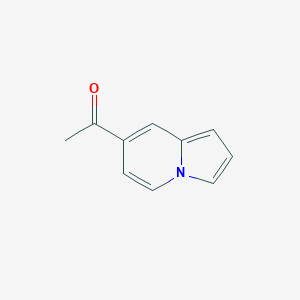


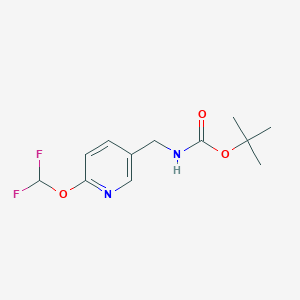



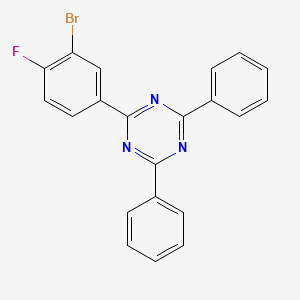
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
